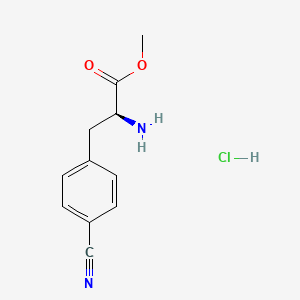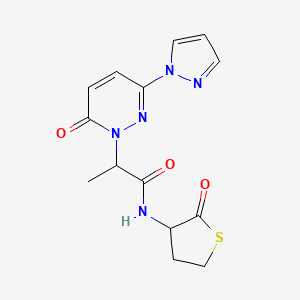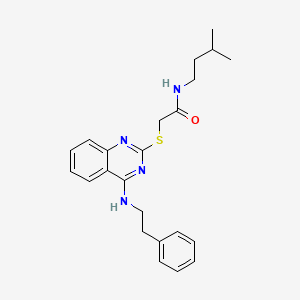
6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimidinedione derivative with a piperazine ring attached. Piperazine rings are common in pharmaceutical compounds and have a wide range of biological activities . Pyrimidinediones, also known as barbiturates, are often used in medicine for their sedative and hypnotic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, followed by acylation to attach the benzyloxyacetyl group . The pyrimidinedione could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidinedione ring, a piperazine ring, and a benzyloxyacetyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The piperazine ring might be susceptible to reactions with acids or bases, and the carbonyl groups in the pyrimidinedione ring could potentially undergo condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Heterocyclic Transformations and Synthetic Applications
Research has demonstrated the utility of related heterocyclic compounds in facilitating transformations critical for the synthesis of complex molecules. For instance, Singh et al. (1992) explored heterocyclic transformations, revealing a facile transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to various uracils and pyrimidine derivatives, underlining the synthetic versatility of these compounds Singh, Aggarwal, & Kumar, 1992. Similarly, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic activities from related structures, showcasing the potential of these molecules in drug development Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Pharmacological Potential
Diketopiperazine derivatives have been isolated with modest to potent antivirus activities, as shown by Wang et al. (2013), who isolated new derivatives from marine-derived actinomycete Streptomyces sp. FXJ7.328, displaying potential as antiviral agents Wang et al., 2013. This illustrates the pharmacological promise of piperazine-based compounds in combating viral infections.
Anticonvulsant and Antiproliferative Activities
Piperazine derivatives have been evaluated for their anticonvulsant and antiproliferative activities. Saab et al. (2013) tested piperazine derivatives against human chronic myelogenous leukemia, demonstrating the potential of these compounds in cancer therapy Saab, Dobmeier, Koenig, Fabri, Finotti, Borgatti, Lampronti, Bernardi, Efferth, & Gambari, 2013. Obniska et al. (2015) synthesized and evaluated new amides derived from pyrrolidine-2,5-dione for anticonvulsant activity, highlighting the therapeutic potential in neurological disorders Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-6-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-20-16(23)11-15(19-18(20)25)21-7-9-22(10-8-21)17(24)13-26-12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZYLAWRSMFIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[8-(Azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]propanenitrile](/img/structure/B2691497.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2691500.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2691505.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2691506.png)

![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)
